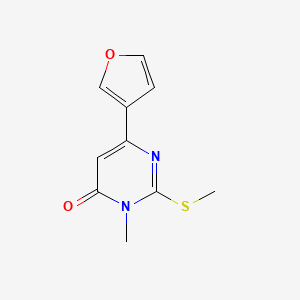

6-(furan-3-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

Description

6-(furan-3-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a furan-3-yl substituent at position 6, a methyl group at position 3, and a methylthio (-SCH₃) moiety at position 2 (CAS: 1184917-23-4; molecular formula: C₁₀H₁₀N₂O₂S; molecular weight: 222.26 g/mol) . The compound is typically synthesized via cyclocondensation reactions involving 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and aromatic aldehydes under conventional heating (reflux) or ultrasound-assisted conditions .

Properties

CAS No. |

1184917-23-4 |

|---|---|

Molecular Formula |

C10H10N2O2S |

Molecular Weight |

222.27 g/mol |

IUPAC Name |

6-(furan-3-yl)-3-methyl-2-methylsulfanylpyrimidin-4-one |

InChI |

InChI=1S/C10H10N2O2S/c1-12-9(13)5-8(11-10(12)15-2)7-3-4-14-6-7/h3-6H,1-2H3 |

InChI Key |

ORZNNTSWYSWQBQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(N=C1SC)C2=COC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-3-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one typically involves the construction of the pyrimidine ring followed by the introduction of the furan, methyl, and methylthio substituents. One common method involves the reaction of appropriate furan derivatives with pyrimidine precursors under controlled conditions. For example, the reaction of 3-furan-2-ylacrylonitrile with thiourea in the presence of a base can yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-(furan-3-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Functionalized furan derivatives.

Scientific Research Applications

6-(furan-3-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(furan-3-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinone Derivatives

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs:

Key Observations:

- Furan vs.

- Amino vs.

- Methylthio Group Consistency: The 2-SCH₃ group is conserved across analogs, suggesting its role in stabilizing the pyrimidinone core via sulfur-mediated interactions .

Biological Activity

6-(furan-3-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

- Molecular Formula : C10H10N2O2S

- Molecular Weight : 222.26 g/mol

- CAS Number : 1184917-23-4

- Canonical SMILES : CN1C(=O)C=C(N=C1SC)C2=COC=C2

Biological Activity Overview

The compound has been investigated for various biological activities, primarily focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at low concentrations.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 50 |

| P. aeruginosa | 12 | 50 |

Data from preliminary studies indicate promising antimicrobial potential.

Anticancer Activity

The compound's anticancer properties have been explored in vitro, particularly against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated a dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (μM) | Treatment Duration (hrs) |

|---|---|---|

| MCF-7 | 15 | 24 |

| HeLa | 20 | 24 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer drugs.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized to inhibit key enzymes involved in cellular proliferation and microbial metabolism, although detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against multi-drug resistant bacterial strains, revealing a significant reduction in bacterial load in treated samples compared to controls.

- In Vitro Cancer Study : Research conducted at a leading university showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.

- Structure-Activity Relationship (SAR) Analysis : Investigations into the SAR of related pyrimidine derivatives highlighted the importance of the furan ring and methylthio group in enhancing biological activity, paving the way for further optimization of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.